molecular formula C23H34N2O5 B1460242 tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1422343-90-5

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1460242
CAS No.: 1422343-90-5
M. Wt: 418.5 g/mol
InChI Key: INQHZVJEFRHVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5/c1-22(2,3)30-21(27)25-13-11-23(12-14-25)10-9-19(29-17-23)15-24-20(26)28-16-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHZVJEFRHVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CNC(=O)OCC3=CC=CC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105848
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422343-90-5
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422343-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, also known by its CAS number 1422343-90-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of the compound is C23H34N2O5C_{23}H_{34}N_{2}O_{5} with a molecular weight of 418.53 g/mol. The compound features a spirocyclic structure, which is characteristic of many biologically active molecules.

PropertyValue
Molecular FormulaC23H34N2O5
Molecular Weight418.53 g/mol
CAS Number1422343-90-5
InChI KeyNot available
Boiling PointNot available
Number of Heavy Atoms21
Aromatic Heavy Atoms6
H-bond Acceptors5
H-bond Donors2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including protection and deprotection strategies, as well as coupling reactions to form the final spirocyclic structure. Various methods have been reported in the literature to synthesize similar compounds, emphasizing the importance of protecting groups in maintaining the integrity of reactive functional groups during synthesis.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, some derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Preliminary studies suggest that spirocyclic compounds can interfere with cancer cell proliferation. A study on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Similar structures have been documented to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes and obesity.

Case Studies

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that spirocyclic derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development.
  • Anticancer Effects : Research conducted on spirocyclic compounds demonstrated their ability to inhibit tumor growth in vivo models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : A comparative analysis showed that certain derivatives inhibited dipeptidyl peptidase-IV (DPP-IV), an important enzyme in glucose metabolism, indicating potential applications in diabetes management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1160246-99-0)
  • Molecular Formula : C₁₅H₂₈N₂O₃
  • Molecular Weight : 284.4 g/mol
  • Key Difference: Lacks the Cbz group; contains a free aminomethyl group.
  • Implications :
    • Higher reactivity in coupling reactions but reduced stability under oxidative conditions .
    • Requires refrigerated storage, unlike the room-temperature-stable target compound .
Compound B : tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Key Difference: Replaces the 2-oxa and aminomethyl groups with a 3-aza spiro system and a ketone at position 8.
  • Implications :
    • The ketone enables nucleophilic additions (e.g., Grignard reactions) but introduces sensitivity to reducing agents .
Compound C : 9-(tert-Butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic Acid (CAS 1160246-98-9)
  • Molecular Formula: C₁₅H₂₅NO₅
  • Molecular Weight : 299.36 g/mol
  • Key Difference: Contains a carboxylic acid at position 3 instead of the Cbz-aminomethyl group.
  • Implications: Enhanced solubility in polar solvents (e.g., DMSO, methanol) . Useful for conjugation reactions (e.g., amide bond formation) .
Stability and Reactivity :
  • Cbz vs. Boc Groups: Cbz is cleaved under hydrogenolysis (H₂/Pd-C), while Boc is removed under acidic conditions (TFA) . The target compound’s dual protection allows orthogonal deprotection strategies .
  • Aminomethyl vs. Carboxylic Acid: Free amines (Compound A) react rapidly with electrophiles but require careful handling . Carboxylic acids (Compound C) enable salt formation but may complicate anhydrous reactions .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
CAS No. 1422343-90-5 1160246-99-0 873924-08-4 1160246-98-9
Molecular Formula C₂₃H₃₄N₂O₅ C₁₅H₂₈N₂O₃ C₁₄H₂₃NO₃ C₁₅H₂₅NO₅
Molecular Weight 418.53 g/mol 284.4 g/mol 253.34 g/mol 299.36 g/mol
Key Functional Groups Boc, Cbz-aminomethyl Boc, free aminomethyl Boc, ketone Boc, carboxylic acid
Storage Conditions Room temperature Refrigerated Room temperature Room temperature
Solubility Likely organic solvents Polar solvents (e.g., MeOH) Chloroform, MeOH DMSO, MeOH

Preparation Methods

Formation of the Spirocyclic Core with Boc Protection

  • Starting from Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, the compound is subjected to base-mediated alkylation.
  • Sodium hydride (NaH) is used as a strong base in dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (0 °C) to generate the alkoxide intermediate.
  • Subsequent reaction with alkyl halides (e.g., benzyl chloride derivatives) introduces the benzyloxycarbonyl protecting group on the amino methyl substituent.
  • The reaction mixture is typically stirred for several hours to ensure complete conversion.

Introduction of the Benzyloxycarbonyl (Cbz) Group

  • The Cbz group is introduced via reaction with benzyloxycarbonyl chloride or benzyl chloroformate under basic conditions.
  • This step protects the amino functionality to prevent side reactions during subsequent transformations.
  • Conditions are optimized to maintain the integrity of the spirocyclic core and avoid over-alkylation.

Functional Group Transformations and Purification

  • After the key substitution steps, the compound undergoes purification by column chromatography using solvents such as ethyl acetate and hexane.
  • Characterization is performed by spectral analysis (NMR, MS) to confirm the structure and purity.
  • Typical yields reported for these steps range from moderate to high (exact yields depend on specific protocols and reagent quality).

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Solvent Notes Yield (%)
Alkylation of Boc-protected spirocyclic alcohol NaH (60% dispersion), alkyl halide 0 °C to room temp Dry DMF or THF Stirring under inert atmosphere (argon) 70-85%
Introduction of Cbz group Benzyl chloroformate, base (e.g., triethylamine) 0 °C to room temp Dichloromethane or THF Controlled addition to avoid side reactions 75-90% (literature range)
Purification Silica gel column chromatography Ambient EtOAc/hexane mixtures Confirmed by NMR and MS Purity >97%

Research Findings and Optimization Notes

  • The use of sodium hydride as a base is critical for efficient deprotonation and subsequent alkylation; however, moisture must be rigorously excluded to prevent side reactions.
  • Temperature control during alkylation and Cbz protection steps is essential to maintain selectivity and prevent decomposition of sensitive intermediates.
  • The spirocyclic framework imparts steric hindrance, which can affect reaction rates; thus, prolonged reaction times or slight excess of reagents may be necessary.
  • Spectroscopic monitoring (e.g., TLC, NMR) is recommended at each step to ensure reaction completeness.
  • Purity and identity confirmation by melting point, NMR (1H, 13C), IR, and mass spectrometry are standard to validate the final product.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C23H34N2O5
Molecular Weight 418.53 g/mol
CAS Number 1422343-90-5
Purity Typically ≥97% after purification
Stability Stable under inert atmosphere; sensitive to strong acids/bases
Solubility Soluble in common organic solvents such as dichloromethane, THF, DMF

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step reactions with precise control of protecting groups and reaction kinetics. For example, analogous spirocyclic compounds are synthesized using tert-butyl carboxylate precursors under nitromethane (MeNO₂) and ammonia (NH₃) at 25°C for 17 hours, followed by purification via dichloromethane (DCM) extraction and column chromatography . Optimization includes:
  • Solvent selection: Polar aprotic solvents (e.g., MeNO₂) enhance nucleophilic substitution.
  • Temperature control: Prolonged stirring at 25°C ensures complete Boc-deprotection.
  • Purification: Sequential aqueous/organic phase separation minimizes impurities.

Q. Which spectroscopic and chromatographic methods are effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer: Structural validation requires:
  • NMR spectroscopy: ¹H/¹³C NMR to confirm spirocyclic core and benzyloxycarbonyl group integration .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC: Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) using C18 columns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the spirocyclic and benzyloxycarbonyl groups in this compound?

  • Methodological Answer: Experimental design should prioritize functional group compatibility:
  • Selective deprotection: Use trifluoroacetic acid (TFA) to cleave tert-butyl groups while preserving the benzyloxycarbonyl moiety .
  • Cross-coupling reactions: Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to modify the spirocyclic scaffold without disrupting the carboxylate .
  • Kinetic studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates and side products.

Q. What strategies are recommended for resolving contradictions in catalytic efficiency data during the synthesis of similar spirocyclic compounds?

  • Methodological Answer: Contradictions often arise from competing reaction pathways. Solutions include:
  • Control experiments: Compare yields under inert (N₂) vs. ambient conditions to rule out oxidative side reactions.
  • Catalyst screening: Test Pd₂(dba)₃/XPhos vs. CuI/ligand systems for amination efficiency .
  • Statistical analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) .

Q. How should one approach the selective modification of the aminomethyl group without affecting the tert-butyl carboxylate moiety?

  • Methodological Answer: Selective modification requires orthogonal protecting groups:
  • Step 1: Protect the aminomethyl group with benzyloxycarbonyl (Cbz) via carbodiimide coupling (e.g., EDC/HOBt).
  • Step 2: Perform alkylation/arylation at the spirocyclic nitrogen under mild conditions (e.g., K₂CO₃/DMF, 50°C).
  • Step 3: Deprotect the Cbz group via hydrogenolysis (H₂/Pd-C) to regenerate the free amine .

Q. What are the best practices for assessing the stability of this compound under different storage conditions?

  • Methodological Answer: Stability studies should include:
  • Accelerated degradation tests: Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
  • pH-dependent stability: Test solubility and degradation in buffered solutions (pH 3–10) to identify labile bonds (e.g., ester hydrolysis) .
  • Light sensitivity: Store aliquots in amber vials under argon to prevent photolytic cleavage of the benzyloxycarbonyl group .

Data Contradiction Analysis

Q. How can discrepancies in bioactivity data between spirocyclic derivatives be systematically addressed?

  • Methodological Answer: Discrepancies may stem from stereochemical variations or impurities. Mitigation strategies:
  • Chiral HPLC: Confirm enantiomeric purity (>99% ee) to rule out stereoisomer interference.
  • Dose-response assays: Use IC₅₀/EC₅₀ curves to validate potency across multiple batches.
  • Crystallography: Resolve X-ray structures to correlate activity with spatial conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.